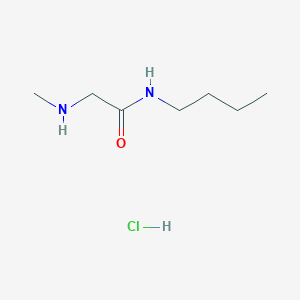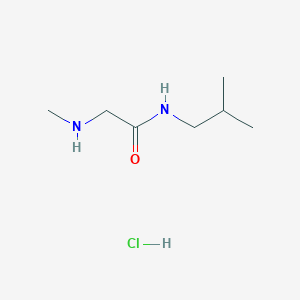![molecular formula C16H21FN2O B1443403 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide CAS No. 1291647-45-4](/img/structure/B1443403.png)
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Overview
Description
“2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1291647-45-4 . It has a molecular weight of 276.35 . The IUPAC name for this compound is 2-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)isonicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21FN2O/c1-15(2)11-4-6-16(15,3)12(9-11)19-14(20)10-5-7-18-13(17)8-10/h5,7-8,11-12H,4,6,9H2,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It should be stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, and others are not available in the current data.
Scientific Research Applications
Hypotensive and Bradycardiac Activities
Research has shown that compounds structurally related to 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide exhibit significant hypotensive and bradycardiac activities. These compounds have demonstrated these effects in rats, alongside other activities such as weak infiltration anesthesia and antiarrhythmic activity in mice (Ranise et al., 1982).
Application in Organic Synthesis
The compound and its derivatives have been used in various organic synthesis processes. For instance, studies have shown their effectiveness in the synthesis and dehydration of certain bicyclo compounds, which are important in the development of pharmaceuticals and other chemicals (Bondar' et al., 2001).
Hydroxylation Studies
This chemical has been involved in hydroxylation studies, particularly in the context of oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) reactions. These studies are crucial in understanding complex organic reactions and the development of new synthetic methods (Vedejs & Larsen, 2003).
PET Imaging Research
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide related compounds have been used in the development of PET (Positron Emission Tomography) imaging agents. These agents are crucial in medical diagnostics, particularly in neuroimaging to study various receptors in the brain (Roger et al., 2006).
properties
IUPAC Name |
2-fluoro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-15(2)11-4-6-16(15,3)12(9-11)19-14(20)10-5-7-18-13(17)8-10/h5,7-8,11-12H,4,6,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTPTHUKYWHLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC(=NC=C3)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

